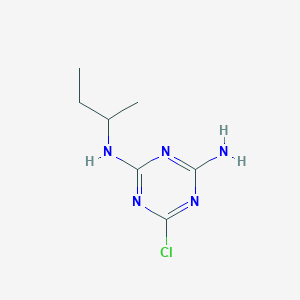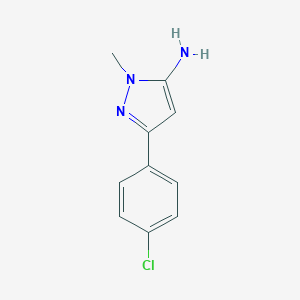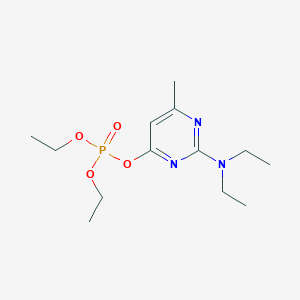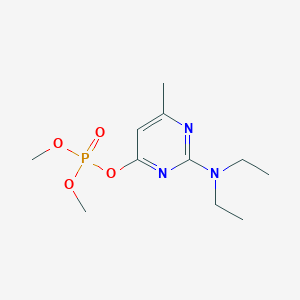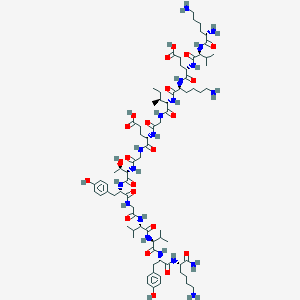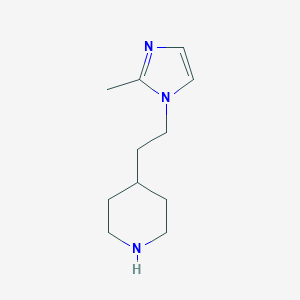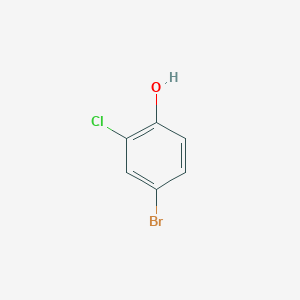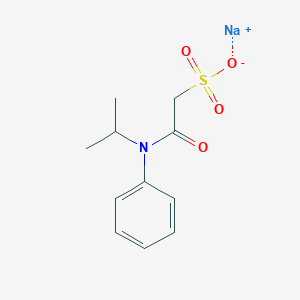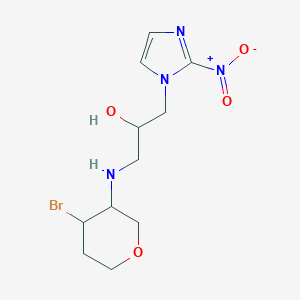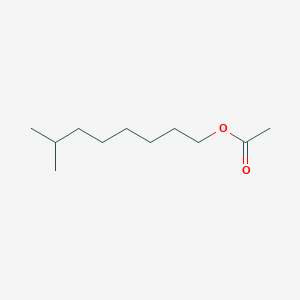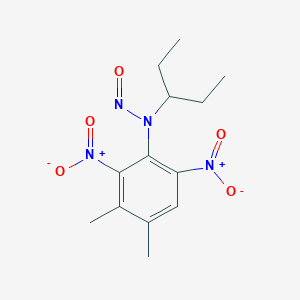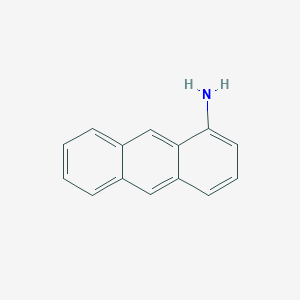
1-Aminoanthracen
Übersicht
Beschreibung
Aminoanthracen ist eine organische Verbindung, die zur Klasse der Anthracene gehört, die sich durch ein System von drei linear verschmolzenen Benzolringen auszeichnen. Die Verbindung ist bekannt für ihre aromatischen Eigenschaften und wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt. Ihre chemische Formel lautet C₁₄H₁₁N, und sie wird oft als Anthracen-1-amin bezeichnet .
Wissenschaftliche Forschungsanwendungen
Aminoanthracene has a wide range of applications in scientific research, including:
Wirkmechanismus
Target of Action
It has been shown to bind to proteins such as β lactoglobulin and odorant binding protein (obp) . These proteins play crucial roles in various biological processes.
Mode of Action
It has been observed that the binding of 1-Aminoanthracene to β lactoglobulin and OBP modifies their conformation . This structural modification induces a red shift of the fluorescence excitation spectra maximum of tryptophan residues .
Biochemical Pathways
It has been suggested that 1-aminoanthracene may induce dna damage , which could potentially affect various biochemical pathways.
Result of Action
It is known to be a cytotoxic compound , suggesting that it may have deleterious effects at the cellular level.
Action Environment
It is known that the binding of 1-aminoanthracene to proteins can modify their conformation , suggesting that the protein environment may influence its action.
Biochemische Analyse
Biochemical Properties
1-Aminoanthracene has been shown to interact with various proteins and enzymes. For instance, it has been found to bind to lipocalin family proteins, such as β-lactoglobulin and odorant binding protein (OBP), altering their conformation . This interaction is thought to involve hydrophobic interactions within the protein’s binding pocket .
Cellular Effects
1-Aminoanthracene has been found to have significant effects on cellular processes. It has been identified as a general anesthetic that potentiates GABAergic transmission . This suggests that 1-Aminoanthracene may influence cell function by modulating neurotransmitter signaling pathways .
Molecular Mechanism
It is known to bind to the general anesthetic site in horse spleen apoferritin (HSAF), suggesting that it may exert its effects through binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
Studies have shown that the binding of 1-Aminoanthracene to proteins like β-lactoglobulin and OBP can induce structural modifications over time . These modifications can lead to changes in the fluorescence excitation spectra and lifetimes of the tryptophan residues of the proteins .
Dosage Effects in Animal Models
While specific dosage effects of 1-Aminoanthracene in animal models have not been extensively studied, it has been shown to reversibly immobilize stage 45-50 Xenopus laevis tadpoles at a concentration of 16 μM .
Metabolic Pathways
A study has shown that the fungal strain Beauveria bassiana ATCC 7159 can metabolize 1-Aminoanthracene to yield new metabolites, suggesting that it may be involved in certain microbial metabolic pathways .
Transport and Distribution
Its ability to bind to proteins and its observed effects on cellular processes suggest that it may be transported and distributed via protein interactions .
Subcellular Localization
Fluorescence micrographs have shown 1-Aminoanthracene localized to brain and olfactory regions in Xenopus laevis tadpoles . This suggests that 1-Aminoanthracene may be directed to specific compartments or organelles within cells, potentially influencing its activity or function .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Aminoanthracen kann durch verschiedene Verfahren synthetisiert werden. Ein effektives Verfahren beinhaltet die Amidierung von schwachen Aminen. So kann beispielsweise 1-Aminoanthracen-9,10-dion durch Kupplung eines schwach reaktiven Amins mit sterisch gehinderten Carbonsäuren unter Verwendung von COMU als Kupplungsmittel synthetisiert werden . Ein weiteres Verfahren beinhaltet die Reaktion von Cyanurchlorid mit 1- und 9-Aminoanthracenen, gefolgt von einer nucleophilen Substitution von Chloratomen am Triazinylring mit Methoxy- und/oder Phenylaminogruppen .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für Aminoanthracen umfassen typischerweise eine großtechnische Synthese unter Verwendung ähnlicher Reaktionsbedingungen wie in Laborumgebungen. Die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen kann die Ausbeute und Effizienz verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Aminoanthracen unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Aminoanthracen kann oxidiert werden, um Chinonderivate zu bilden.
Reduktion: Reduktionsreaktionen können Aminoanthracen in seine entsprechenden Hydroderivate umwandeln.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Jod, Cyanurchlorid und verschiedene Carbonsäuren. Reaktionsbedingungen beinhalten oft die Verwendung von Katalysatoren, wie beispielsweise molekularem Jod, und kontrollierten Temperaturen, um die Reaktionsergebnisse zu optimieren .
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen Chinonderivate, Hydroderivate und N-Triazinyl-Derivate, die verschiedene Anwendungen in der wissenschaftlichen Forschung und Industrie haben .
Wissenschaftliche Forschungsanwendungen
Aminoanthracen hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Industrie: Aminoanthracen wird bei der Herstellung von organischen Halbleitern und leuchtenden Anwendungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Aminoanthracen beinhaltet seine Interaktion mit molekularen Zielstrukturen, wie Proteinen und Nukleinsäuren. Es kann an Proteine binden und Konformationsänderungen induzieren, die ihre Funktion beeinflussen. Zusätzlich kann Aminoanthracen in die DNA interkalieren und so ihre Struktur und Funktion stören .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den ähnlichen Verbindungen von Aminoanthracen gehören:
2-Aminoanthracen: Ein weiteres aminosubstituiertes Anthracen mit ähnlichen Eigenschaften und Anwendungen.
N-Triazinyl-Derivate: Verbindungen, die durch Reaktion von Aminoanthracenen mit Cyanurchlorid synthetisiert werden.
Einzigartigkeit
Aminoanthracen ist einzigartig aufgrund seines spezifischen Substitutionsschemas und seiner Fähigkeit, als vielseitiger Baustein in der organischen Synthese zu dienen. Seine aromatische Struktur und Reaktivität machen es wertvoll für verschiedene wissenschaftliche und industrielle Anwendungen .
Eigenschaften
IUPAC Name |
anthracen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUENFNPLGJCNRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209859 | |
| Record name | 1-Aminoanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark brown powder; [Sigma-Aldrich MSDS] | |
| Record name | 1-Aminoanthracene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19316 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000405 [mmHg] | |
| Record name | 1-Aminoanthracene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19316 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
610-49-1, 62813-37-0 | |
| Record name | 1-Aminoanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Aminoanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthracenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062813370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminoanthracene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01976 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Aminoanthracene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Aminoanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-anthrylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.297 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-AMINOANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H6056DWN2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-AMA induce anesthesia?
A1: 1-AMA has been shown to exhibit anesthetic properties through multiple mechanisms. It potentiates GABAergic transmission, meaning it enhances the effects of the inhibitory neurotransmitter GABA, leading to a decrease in neuronal excitability [, ]. Additionally, 1-AMA interacts with neuronal microtubules, inhibiting their polymerization in a manner similar to the known anesthetic agent colchicine []. This disruption of microtubule dynamics is thought to contribute to its anesthetic effects.
Q2: Can you elaborate on the interaction between 1-AMA and apoferritin in the context of anesthesia research?
A2: Apoferritin, specifically horse spleen apoferritin (HSAF), has been utilized as a model system to study anesthetic binding [, ]. 1-AMA displays an affinity for the general anesthetic binding site in HSAF, exhibiting a dissociation constant (Kd) of approximately 0.1 mM []. Importantly, 1-AMA's fluorescence increases upon binding to HSAF. This property has been exploited to develop a competition assay where the displacement of 1-AMA from HSAF by other anesthetic agents leads to a decrease in fluorescence signal. This assay allows for the determination of binding affinities of novel anesthetic compounds [, , ].
Q3: What is the significance of 1-AMA's interaction with microtubules?
A3: 1-AMA's interaction with microtubules is significant because it suggests a novel mechanism for general anesthesia. Microtubules are crucial for various cellular processes, including intracellular transport and cell division. In the context of anesthesia, 1-AMA's binding to β-tubulin, a major component of microtubules, near the colchicine binding site, inhibits microtubule polymerization []. This disruption of microtubule dynamics is thought to contribute to the anesthetic effects of 1-AMA. Interestingly, studies using microtubule-stabilizing agents like epothilone D and discodermolide demonstrated that they could mitigate the anesthetic effects of 1-AMA, further supporting the role of microtubules as a potential target for this compound [].
Q4: What is the molecular formula and weight of 1-AMA?
A4: The molecular formula of 1-aminoanthracene is C14H11N, and its molecular weight is 193.24 g/mol.
Q5: What are the characteristic spectroscopic features of 1-AMA?
A5: 1-Aminoanthracene exhibits distinct absorption and fluorescence properties. It absorbs light in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. Notably, its fluorescence emission is sensitive to the surrounding environment, making it a valuable probe in various applications [, , , , , , ]. This environment-sensitive fluorescence stems from the changes in the energy difference between the ground and excited states of the molecule depending on the polarity and hydrogen-bonding capacity of the solvent []. For instance, 1-AMA exhibits enhanced fluorescence when bound to hydrophobic pockets like those found in proteins such as HSAF [, , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


